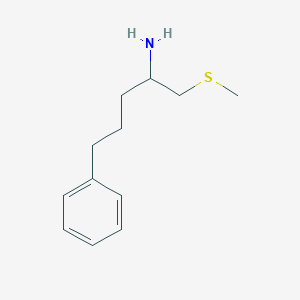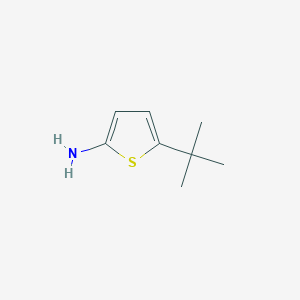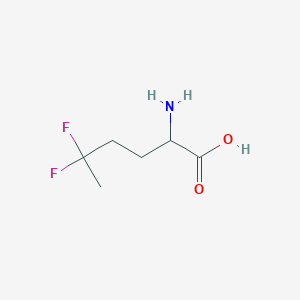![molecular formula C14H29N3O2 B13635157 Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate](/img/structure/B13635157.png)
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is an organic compound that features a piperazine ring substituted with an aminopropyl group and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 1-(3-aminopropyl)piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the substituent introduced.
Oxidation: Products include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid and piperazine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of polymers and advanced materials.
Biological Studies: Employed in the study of enzyme interactions and receptor binding.
Industrial Applications: Potential use in the production of specialty chemicals and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The piperazine ring provides structural stability and enhances binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
- Tert-butyl (3-(piperazin-1-yl)propyl)carbamate
- 4-(3-aminopropyl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the tert-butyl ester and aminopropyl groups allows for versatile chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C14H29N3O2 |
|---|---|
Peso molecular |
271.40 g/mol |
Nombre IUPAC |
tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)5-8-17-11-9-16(10-12-17)7-4-6-15/h4-12,15H2,1-3H3 |
Clave InChI |
YLIMNJNFIZZTHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCN1CCN(CC1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
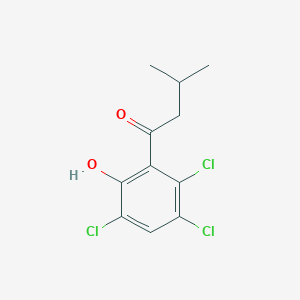
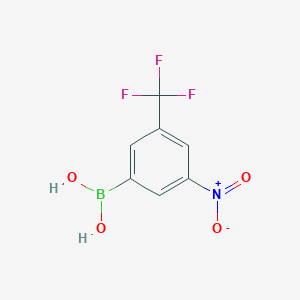
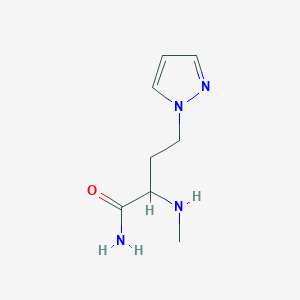
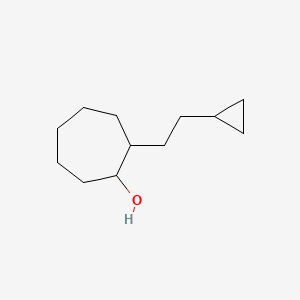
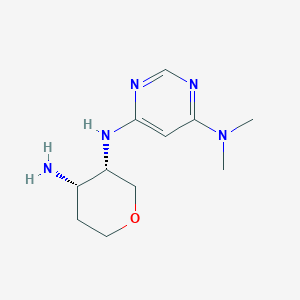
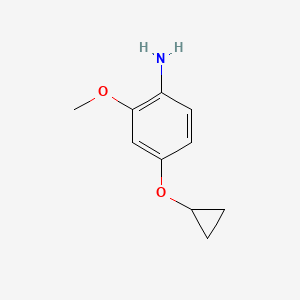

![tert-butyl 7-(1H-1,2,3,4-tetrazol-1-yl)-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13635124.png)
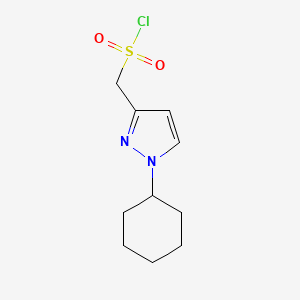
![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
